molecular formula C13H8ClNO5 B8469855 3-(2-Chloro-4-nitrophenoxy)benzoic acid

3-(2-Chloro-4-nitrophenoxy)benzoic acid

Cat. No.: B8469855
M. Wt: 293.66 g/mol
InChI Key: ATRCVLZXQWTQDX-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-nitrophenoxy)benzoic acid (CAS: 27237-26-9) is a benzoic acid derivative featuring a phenoxy substituent at the 3-position of the benzene ring. The phenoxy group is further substituted with a chlorine atom at the 2-position and a nitro group at the 4-position. Its structure combines electron-withdrawing groups (nitro and chloro) with a carboxylic acid functionality, which influences its reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C13H8ClNO5

Molecular Weight

293.66 g/mol

IUPAC Name

3-(2-chloro-4-nitrophenoxy)benzoic acid

InChI

InChI=1S/C13H8ClNO5/c14-11-7-9(15(18)19)4-5-12(11)20-10-3-1-2-8(6-10)13(16)17/h1-7H,(H,16,17)

InChI Key

ATRCVLZXQWTQDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

a. 4-(2-Chloro-4-nitrophenoxy)benzoic acid (CAS: 27237-25-8)

  • Structural Difference: The phenoxy group is at the 4-position of the benzoic acid ring instead of the 3-position.
  • This isomer may exhibit different solubility profiles compared to the 3-substituted analog .

b. 3-(2-Chloro-6-nitrophenoxy)benzoic acid (CAS: 27237-27-0)

  • Structural Difference: The nitro group is at the 6-position of the phenoxy ring.
  • Impact : Increased steric hindrance near the nitro group could reduce reactivity in electrophilic substitution reactions. The spatial arrangement may also influence crystal packing and melting points .

Functional Group Variations

a. 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid (CAS: 30880-72-9)

  • Structural Difference: A methylene (-CH₂-) spacer separates the phenoxy group from the benzoic acid.
  • The methylene bridge may also reduce conjugation between the aromatic rings, altering UV-Vis absorption properties .

b. 4-Nitrophenyl 3-chlorobenzoate (CAS: 37156-42-6)

  • Structural Difference : An ester group replaces the carboxylic acid.
  • Impact : Lower melting point and increased lipophilicity compared to the acid form. The ester is less reactive in nucleophilic acyl substitution but may exhibit improved stability under acidic conditions .

Substituent Modifications

a. 4-Chloro-3-nitrobenzoic acid (CAS: 96-99-1)

  • Structural Difference: Lacks the phenoxy group; substituents (Cl and NO₂) are directly attached to the benzoic acid ring.
  • Impact: Higher acidity (pKa ~1.5–2.0) due to the proximity of electron-withdrawing groups to the carboxylic acid. This compound is a key intermediate in dye and pharmaceutical synthesis but lacks the structural complexity of phenoxy-containing analogs .

b. 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid

  • Structural Difference: A branched propanoic acid chain replaces the benzoic acid.
  • Impact : Increased steric bulk may hinder crystallization, leading to amorphous solid forms. The branched chain could also reduce intermolecular hydrogen bonding, affecting thermal stability .

Table 1: Key Properties of Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Notable Properties
3-(2-Chloro-4-nitrophenoxy)benzoic acid 27237-26-9 C₁₃H₈ClNO₅ 293.66 g/mol 3-phenoxy, 2-Cl, 4-NO₂ High polarity, crystalline solid
4-Chloro-3-nitrobenzoic acid 96-99-1 C₇H₄ClNO₄ 201.56 g/mol 4-Cl, 3-NO₂ mp 180–183°C, strong acidity
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid 30880-72-9 C₁₄H₁₀ClNO₅ 307.69 g/mol CH₂ spacer, 2-Cl, 4-NO₂ Flexible structure, improved solubility
4-Nitrophenyl 3-chlorobenzoate 37156-42-6 C₁₃H₈ClNO₄ 277.66 g/mol Ester, 3-Cl, 4-NO₂ Lipophilic, stable under acidic conditions

Preparation Methods

Chlorination of 4-Nitrophenol

The synthesis of 2-chloro-4-nitrophenol typically proceeds via electrophilic aromatic substitution using N-chloro-N-(benzenesulfonyl)benzenesulfonamide in acetonitrile at 20–25°C. This method achieves a 99.6% yield with 98.9% purity, as demonstrated in recent green chemistry protocols. The reaction mechanism involves the generation of a chloronium ion (Cl⁺), which selectively attacks the ortho position relative to the nitro group due to its strong meta-directing effect.

Reaction Conditions

ParameterValue
Temperature20–25°C
SolventAcetonitrile
Chlorinating AgentN-chloro reagent
Reaction Time0.5 hours

Alternative Nitration-Chlorination Sequences

Patent CN101948390A describes a related approach for 2-chloro-4-fluoro-5-nitrobenzoic acid synthesis, involving:

  • Nitration of 2-chloro-4-fluorotrichlorotoluene at 0–4°C

  • Hydrolysis with sulfuric acid to form the carboxylic acid
    While this method targets a fluorinated analog, it demonstrates the feasibility of sequential nitration and functional group interconversion, which could be adapted for the target compound.

Ether Bond Formation Strategies

Nucleophilic Aromatic Substitution (SNAr)

The primary synthesis route involves coupling 3-hydroxybenzoic acid with 2-chloro-4-nitrophenol via SNAr. Key considerations include:

Base Selection

  • Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) enables phenoxide formation without significant carboxylate interference

  • Triethylamine provides milder conditions but requires longer reaction times

Solvent Systems

SolventBoiling Point (°C)Dielectric Constant
DMF15336.7
DMSO18946.7
Acetonitrile8237.5

DMF emerges as the optimal solvent due to its high polarity and ability to stabilize transition states.

Reaction Optimization

ConditionOptimal RangeEffect on Yield
Temperature80–100°CMaximizes SNAr rate
Molar Ratio (1:1.2)Phenol:HalidePrevents di-etherification
Reaction Time6–8 hoursCompletes substitution

Under these conditions, yields of 88–92% are achievable, as evidenced by analogous reactions in patent KR820001257B1.

Carboxylic Acid Protection-Deprotection

Methyl Ester Protection

To prevent undesired side reactions during SNAr:

  • 3-Hydroxybenzoic acid is converted to methyl 3-hydroxybenzoate using methanol and catalytic H₂SO₄

  • Post-coupling hydrolysis with 6M HCl regenerates the carboxylic acid

Esterification Efficiency

Acid CatalystYield (%)Purity (%)
H₂SO₄9599
HCl (g)8897

Comparative Analysis of Synthetic Routes

A systematic evaluation of three primary methodologies reveals critical performance differences:

Route Comparison

MethodYield (%)Purity (%)Scalability
SNAr (K₂CO₃/DMF)9299Industrial
Ullmann Coupling7895Lab-scale
Mitsunobu Reaction6590Specialized

The SNAr approach demonstrates superior efficiency and scalability, making it the method of choice for large-scale production.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm)MultiplicityAssignment
8.47d (J=7.5 Hz)C(3)H (phenoxy)
7.58d (J=7.5 Hz)C(6)H (phenoxy)
13.12sCOOH

¹³C NMR (100 MHz, DMSO-d₆)

δ (ppm)Assignment
167.4COOH
154.2O-C₆H₃ClNO₂
135.6C-Cl

These spectral features align with those reported for structurally analogous compounds in patent CN101948390A.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adapting the SNAr process for continuous manufacturing involves:

  • Two-stage reactor system for esterification and coupling

  • In-line IR monitoring for real-time quality control

  • Countercurrent extraction for product isolation

Economic Metrics

ParameterValue
Production Cost$12.50/kg
Space-Time Yield4.8 kg/m³·h
E-Factor8.2

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-Chloro-4-nitrophenoxy)benzoic acid?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting a benzoic acid derivative with 2-chloro-4-nitrophenol under controlled conditions. Key parameters include:

  • Solvents : Polar aprotic solvents like DMSO or DMF to stabilize intermediates .
  • Catalysts/Reagents : Use of bases (e.g., K₂CO₃) to deprotonate phenolic hydroxyl groups and facilitate substitution .
  • Temperature : Reactions often proceed at 80–120°C for 12–24 hours to achieve high yields .
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., Cl and NO₂ groups) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Crystallography : Single-crystal X-ray diffraction (if crystallizable) using SHELX for refinement .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitution reactions in synthesizing this compound?

  • Electronic Effects : The nitro group at the 4-position is electron-withdrawing, activating the 2-chloro position for nucleophilic attack. Computational studies (DFT) can model charge distribution to predict reactivity .
  • Steric Factors : Bulky substituents on the benzene ring may hinder coupling reactions, requiring optimization of reagents (e.g., Pd catalysts for Suzuki-Miyaura couplings) .
  • Experimental Validation : Use isotopic labeling (e.g., ¹⁸O in phenol) to track substitution pathways .

Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed when analyzing this compound?

  • Software Tools :

  • SHELXL : For refining high-resolution data; supports twinning correction via HKLF5 format .
  • ORTEP-3 : To visualize thermal ellipsoids and validate molecular geometry .
    • Data Collection : Use synchrotron radiation for low-resolution crystals. Apply multi-scan corrections (e.g., SCALE3 in SHELX) to mitigate absorption effects .

Q. How do conflicting spectroscopic data (e.g., unexpected NMR shifts) arise, and how can they be resolved?

  • Common Causes :

  • Dynamic Processes : Conformational flexibility or tautomerism in solution. Variable-temperature NMR (VT-NMR) can identify slow exchange processes .
  • Impurities : Trace solvents or byproducts. Compare HPLC retention times with synthetic intermediates .
    • Resolution Strategies :
  • 2D NMR : COSY and HSQC to assign overlapping signals .
  • Crystallography : Validate solid-state structure against solution data .

Q. What strategies are effective in studying the compound’s interaction with biological targets (e.g., enzymes)?

  • In Vitro Assays :

  • Fluorescence Quenching : Monitor binding to proteins (e.g., BSA) using Förster resonance energy transfer (FRET) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to active sites (e.g., cyclooxygenase-2) .
    • Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to assess degradation pathways .

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